(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Parkinson's disease model stereoselective neuroprotection TIQ-induced bradykinesia

(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 84010-67-3) is the dextrorotary enantiomer of the endogenous tetrahydroisoquinoline 1-MeTIQ, a compound that exists in the mammalian brain as a racemic mixture of (R)- and (S)- stereoisomers and acts as an endogenous regulator of dopaminergic activity. Unlike several other tetrahydroisoquinolines that are parkinsonism-inducing substances, 1-MeTIQ displays neuroprotective properties, and stereochemical configuration critically determines its pharmacological profile.

Molecular Formula C10H14ClN
Molecular Weight 183.68
CAS No. 84010-67-3
Cat. No. B3029929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS84010-67-3
Molecular FormulaC10H14ClN
Molecular Weight183.68
Structural Identifiers
SMILESCC1C2=CC=CC=C2CCN1.Cl
InChIInChI=1S/C10H13N.ClH/c1-8-10-5-3-2-4-9(10)6-7-11-8;/h2-5,8,11H,6-7H2,1H3;1H/t8-;/m1./s1
InChIKeyCFEGVJOLMOPMHU-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 84010-67-3): Chiral Tetrahydroisoquinoline for Parkinson's Disease Research


(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 84010-67-3) is the dextrorotary enantiomer of the endogenous tetrahydroisoquinoline 1-MeTIQ, a compound that exists in the mammalian brain as a racemic mixture of (R)- and (S)- stereoisomers and acts as an endogenous regulator of dopaminergic activity [1]. Unlike several other tetrahydroisoquinolines that are parkinsonism-inducing substances, 1-MeTIQ displays neuroprotective properties, and stereochemical configuration critically determines its pharmacological profile [2].

Why Racemic 1-MeTIQ or (S)-Enantiomer Cannot Replace (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride


The stereochemistry of 1-MeTIQ is not a passive structural feature; it is the primary determinant of whether the compound exerts neuroprotection or induces parkinsonian symptoms. The (R)-enantiomer protected against TIQ-induced loss of tyrosine hydroxylase-positive neurons in the substantia nigra, whereas the (S)-enantiomer did not [1]. In dopamine metabolism assays, (R)-1MeTIQ increased the final dopamine metabolite HVA by approximately 70% and the dopamine catabolic rate by 50%, while (S)-1MeTIQ depressed DOPAC and HVA levels by 60% and 40%, respectively [2]. Substituting (R)-1-MeTIQ with the racemate or the (S)-enantiomer therefore risks abolishing neuroprotective efficacy, or worse, introducing counterproductive dopaminergic suppression.

Quantitative Differentiation Evidence for (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride


Stereoselective Prevention of TIQ-Induced Parkinsonism: (R)- vs (S)-1-MeTIQ

In a mouse model of Parkinson's disease induced by 1,2,3,4-tetrahydroisoquinoline (TIQ), pretreatment with (R)-1-MeTIQ or its racemate completely prevented TIQ-induced bradykinesia and protected against loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta. By contrast, (S)-1-MeTIQ not only failed to prevent TH-positive neuron loss but itself induced moderate yet significant bradykinesia when administered alone [1]. The (S)-enantiomer also prevented TIQ-induced bradykinesia only to a lesser extent than (R)-1-MeTIQ or the racemate, and critically, did not prevent the loss of TH-positive neurons [2]. This represents a qualitative, functionally opposite stereochemical switch in neuroprotective versus parkinsonism-inducing activity.

Parkinson's disease model stereoselective neuroprotection TIQ-induced bradykinesia

Opposing Effects on Striatal Dopamine Metabolism: (R)-1MeTIQ Increases, (S)-1MeTIQ Decreases HVA and DOPAC

In acute ex vivo experiments using rat striatum, (R)-1MeTIQ (50 mg/kg i.p.) significantly increased the concentration of homovanillic acid (HVA), the final dopamine metabolite, by approximately 70% relative to control, and elevated the total dopamine catabolic rate (HVA/DA ratio) by about 50%. In sharp contrast, (S)-1MeTIQ at the same dose significantly depressed DOPAC by 60% and HVA by 40%, and attenuated the total dopamine catabolic rate by approximately 60% [1]. These opposite effects are corroborated by earlier findings that (S)-1MeTIQ strongly inhibits MAO-dependent dopamine oxidation, while (R)-1MeTIQ does not block this pathway and instead promotes COMT-dependent O-methylation [2].

dopamine metabolism MAO inhibition COMT O-methylation striatal neurochemistry

Superior Antagonism of Rotenone-Induced Dopamine Release Suppression by (R)-1MeTIQ vs (S)-1MeTIQ

In an in vivo microdialysis study, repeated rotenone administration (3 mg/kg s.c., 3 days) produced a deep functional impairment of striatal dopamine release. Both (R)- and (S)-1MeTIQ (50 mg/kg i.p.) antagonized this suppression; however, the effect of (R)-1MeTIQ was more strongly expressed in the microdialysis study [1]. While both enantiomers elevated dopamine concentration in the extraneuronal space, the magnitude of restoration by (R)-1MeTIQ exceeded that of (S)-1MeTIQ, consistent with their opposing effects on dopamine metabolism [2].

rotenone model in vivo microdialysis dopamine release neuroprotection

Class Differentiation: 1-MeTIQ is Endogenous Neuroprotectant While TIQ and 1BnTIQ are Parkinsonism-Inducing Substances

Within the tetrahydroisoquinoline family, functional divergence is extreme. TIQ and 1-benzyl-TIQ (1BnTIQ) induce bradykinesia and are considered candidate endogenous parkinsonism-causing substances, with 1BnTIQ levels elevated in CSF of Parkinson's disease patients. In contrast, 1-MeTIQ is significantly decreased in the parkinsonian brain and pretreatment with 1-MeTIQ (including its (R)-enantiomer) prevents both MPTP- and TIQ-induced bradykinesia and suppresses mitochondrial complex I inhibition [1]. Hydroxy-substituted 1-MeTIQ derivatives showed even greater neuroprotective efficacy than 1-MeTIQ itself in SH-SY5Y cell assays, but 1-MeTIQ remains the endogenous reference neuroprotectant [2].

endogenous tetrahydroisoquinolines parkinsonism etiology neurotoxicity structure-activity relationship

High-Impact Application Scenarios for (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride


Stereospecific Neuroprotection Studies in Parkinson's Disease Animal Models

Researchers modeling Parkinson's disease using TIQ, MPTP, or rotenone require the (R)-enantiomer specifically, as only (R)-1-MeTIQ prevents TIQ-induced loss of TH-positive neurons and bradykinesia without inducing parkinsonian symptoms itself [1]. The (S)-enantiomer is unsuitable due to its own bradykinesia-inducing liability and failure to protect nigral neurons [1]. Dosing at 50–80 mg/kg i.p. has been validated in rodent studies for both neurochemical and behavioral endpoints [2].

Dopamine Metabolism and Catabolic Pathway Dissection

Because (R)-1MeTIQ and (S)-1MeTIQ produce opposite effects on MAO-dependent dopamine oxidation and COMT-dependent O-methylation, the (R)-enantiomer is the tool of choice for studies aimed at enhancing dopamine O-methylation and elevating HVA without suppressing DOPAC [1]. In rat striatum, (R)-1MeTIQ (50 mg/kg i.p.) increased HVA by ~70% and total dopamine catabolic rate by ~50%, while (S)-1MeTIQ decreased DOPAC by 60% and HVA by 40% [2]. This enantiomer-specific pharmacology enables precise dissection of dopamine catabolic pathways.

Enantiomer-Specific Reference Standard for Chiral Purity Validation

Given that endogenous 1-MeTIQ exists as a racemate in the brain, but the (R)- and (S)-enantiomers have diametrically opposite pharmacological profiles [1], any analytical method quantifying 1-MeTIQ in biological samples must use enantiomerically pure (R)-1-MeTIQ hydrochloride as a reference standard. The compound's defined stereochemistry (C@H configuration, CAS 84010-67-3) and available purity specifications (≥95%) [2] make it suitable for chiral HPLC method development and validation in neuroscience laboratories.

Endogenous Neuroprotectant vs Neurotoxin Comparative Screening

When screening tetrahydroisoquinoline libraries for neuroprotective versus neurotoxic activity, (R)-1-MeTIQ serves as the positive control for neuroprotection, in contrast to TIQ and 1BnTIQ which serve as parkinsonism-inducing comparators [1]. The class-level differentiation—where 1-MeTIQ prevents while TIQ and 1BnTIQ induce bradykinesia and mitochondrial dysfunction [2]—provides a clear pharmacological benchmark for evaluating novel TIQ derivatives.

Quote Request

Request a Quote for (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.